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molecular formula C11H10N4 B8442721 4-(4-Cyanophenyl)-3,5-dimethyl-1,2,4-triazole

4-(4-Cyanophenyl)-3,5-dimethyl-1,2,4-triazole

Cat. No. B8442721
M. Wt: 198.22 g/mol
InChI Key: KKMXQNRMJNVOGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05120747

Procedure details

Hydrazine hydrate (1.64 ml, 34 mmol) was added dropwise to a solution of p-cyanothioacetanilide prepared according to J. Pharm. Soc. Jpn., 1952, 72, 739 (5.43 gm, 30.9 mmol) in THF (50 ml) at room temperature. After 30 minutes, the solution was concentrated under reduced pressure and the residue treated with triethyl orthoacetate (40 ml). The mixture was heated at 80° C. for 30 minutes, cooled and the excess reagent was removed under reduced pressure. The residue was treated with ice-cold dilute aqueous ammonia (100 ml) and the product was filtered off, washed with water and dried in vacuo. The title triazole (4.85 g) was an off-white solid, m.p. >230° C.
Quantity
1.64 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
739
Quantity
5.43 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O.[NH2:2][NH2:3].[C:4]([C:6]1[CH:15]=[CH:14][C:9]([NH:10][C:11](=S)[CH3:12])=[CH:8][CH:7]=1)#[N:5].[CH2:16]1[CH2:20]OCC1>>[C:4]([C:6]1[CH:15]=[CH:14][C:9]([N:10]2[C:20]([CH3:16])=[N:3][N:2]=[C:11]2[CH3:12])=[CH:8][CH:7]=1)#[N:5] |f:0.1|

Inputs

Step One
Name
Quantity
1.64 mL
Type
reactant
Smiles
O.NN
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C1=CC=C(NC(C)=S)C=C1
Step Two
Name
739
Quantity
5.43 g
Type
reactant
Smiles
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
CUSTOM
Type
CUSTOM
Details
at room temperature
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
the residue treated with triethyl orthoacetate (40 ml)
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
the excess reagent was removed under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was treated with ice-cold dilute aqueous ammonia (100 ml)
FILTRATION
Type
FILTRATION
Details
the product was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C(#N)C1=CC=C(C=C1)N1C(=NN=C1C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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